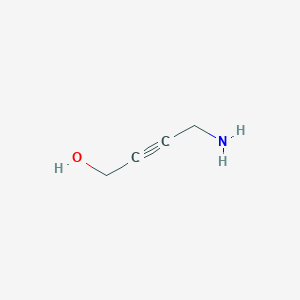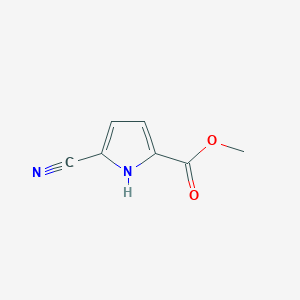
1-Chloro-2-isopropoxy-4-nitrobenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Field : Crystallography
- Application : The compound “1-Chloro-2-methyl-4-nitrobenzene” was synthesized and its crystal and molecular structure was reported .
- Method : The compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation .
- Results : The compound crystallizes in the monoclinic space group P 2 1 /n with unit cell dimensions a = 13.5698 (8), b = 3.7195 (3), c = 13.5967 (8) Å, ß = 91.703 (3) °, V = 685.96 (10) Å 3 .
- Field : Chemistry
- Application : N-Doped carbons were used as metal-free catalysts in the hydrogenation of "1-Chloro-4-nitrobenzene" .
- Method : Nitrogen-doped porous carbons were designed and synthesized from mixtures of melamine as nitrogen and carbon sources and calcium citrate as carbon source and porogen system .
- Results : All the prepared carbon materials were active in the hydrogenation reaction of 1-chloro-4-nitrobenzene. A full degree of conversion was reached with the most active catalysts obtained from 2:1 melamine/citrate mixtures pyrolyzed at 850 °C and 900 °C .
Crystal Structure Analysis
Catalysis
- Field : Organic Chemistry
- Application : “1-Chloro-4-nitrobenzene” is an important intermediate used in the preparation of other chemical compounds .
- Method : It is used as a raw material in the preparation of “4-nitrodiphenylamine”, “4-chloroaninline” and "(4-[(4-aminobenzene)sulfonyl]aniline)" .
- Results : These compounds have applications in the chemical industry such as dyes, drugs, herbicides, and pesticides .
- Field : Material Science
- Application : “1-Chloro-4-nitrobenzene” serves as a common antioxidant, which is found in rubber .
- Method : It is incorporated into the rubber during the manufacturing process to prevent oxidative degradation .
- Results : The addition of “1-Chloro-4-nitrobenzene” helps to improve the lifespan and performance of rubber products .
Preparation of Other Chemical Compounds
Antioxidant in Rubber
- Field : Analytical Chemistry
- Application : “1-Chloro-4-nitrobenzene” (CNB) is detected using an electrochemical sensor based on β-cyclodextrin/carbon nanohorn nanohybrids .
- Method : The nanohybrids were prepared through a simple ultrasonication process. The high surface area and electron transfer ability of carbon nanohorns (CNHs), and the high host–guest recognition ability of β-cyclodextrin (β-CD) with a hydrophilic outer layer, were utilized to design a highly sensitive electrochemical sensor .
- Results : The CNHs/β-CD nanohybrid modified electrode showed excellent electrochemical sensing for CNB. Under optimized conditions, the sensor showed a considerable linear response range, minimal interference from familiar organic and inorganic compounds, and a detection limit of 9.0 nM .
- Field : Physical Chemistry
- Application : “1-Chloro-4-nitrobenzene” is used in thermochemical studies .
- Method : Various thermochemical data such as reaction thermochemistry data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography are collected .
- Results : The data collected are used to understand the properties of “1-Chloro-4-nitrobenzene” and its reactions .
Electrochemical Sensing
Thermochemistry
Propiedades
IUPAC Name |
1-chloro-4-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZLSNHQKFSBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512215 | |
| Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-isopropoxy-4-nitrobenzene | |
CAS RN |
76464-51-2 | |
| Record name | 1-Chloro-2-(1-methylethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76464-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)


![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)




![3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine](/img/structure/B1367221.png)


